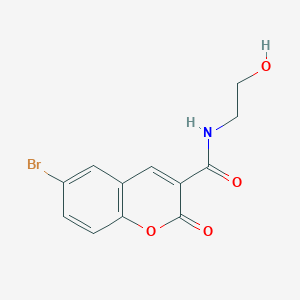

6-溴-N-(2-羟基乙基)-2-氧代-2H-香豆素-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring system, along with the bromine atom, carboxamide group, and hydroxyethyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other groups through nucleophilic substitution reactions. The carboxamide group could participate in reactions with amines or alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用

抗氧化活性评估方法

抗氧化剂及其在食品工程、医药和制药领域中的应用的研究突出了特定测试在确定抗氧化活性中至关重要的作用。基于化学反应和分光光度法的氧自由基吸收能力 (ORAC)、羟基自由基抗氧化能力 (HORAC) 等方法至关重要。这些分析对于分析复杂样品中的抗氧化能力至关重要,可能与 6-溴-N-(2-羟乙基)-2-氧代-2H-色烯-3-甲酰胺等类似化合物的抗氧化特性评估相关 (Munteanu & Apetrei, 2021)。

生物技术生产途径

生物技术从生物质中生产乳酸强调了羟基羧酸在合成可生物降解聚合物和作为绿色化学原料中的重要性。此背景表明了通过生物技术途径生产各种化学品的潜力,提出了一个框架,其中可以探索合成或改性 6-溴-N-(2-羟乙基)-2-氧代-2H-色烯-3-甲酰胺等化合物以创造增值产品 (Gao, Ma, & Xu, 2011)。

色烯的合成方案

与所讨论化合物结构相似的 6H-苯并[c]色烯-6-酮的合成概述了可能适用于或启发合成或改性 6-溴-N-(2-羟乙基)-2-氧代-2H-色烯-3-甲酰胺的方法。这些方案突出了此类化合物在药理学背景中的多功能性,为探索该化合物的应用提供了潜在的研究途径 (Mazimba, 2016)。

在缓蚀中的应用

碳水化合物聚合物作为金属基材的缓蚀剂为各种化合物提供了一个有趣的应用领域。详细了解这些聚合物的特定分子和电子结构如何影响其有效性,可能会提供有关如何利用或改性 6-溴-N-(2-羟乙基)-2-氧代-2H-色烯-3-甲酰胺用于类似应用的见解 (Umoren & Eduok, 2016)。

作用机制

Target of Action

The primary target of 6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is an attractive target in EGFR-driven diseases such as non-small-cell lung cancer, EGFR positive breast cancer, and pancreatic cancer .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting the intracellular ATP-binding site . This inhibition can be achieved using properly designed small molecular structures

Result of Action

The inhibition of EGFR by 6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide can lead to a decrease in cell growth and proliferation, particularly in cells where EGFR is overexpressed or mutated . This can result in the suppression of tumor growth in cancers where EGFR plays a significant role.

Action Environment

The action, efficacy, and stability of 6-Bromo-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide can be influenced by various environmental factors. For instance, the compound was found to be stable in the dark but underwent trans-cis isomerization upon exposure to light . Additionally, the Heck coupling reaction used in the synthesis of this compound was highly dependent on the type of catalyst, solvent, base type, and the use of tetrabutylammonium chloride as an additive .

安全和危害

未来方向

属性

IUPAC Name |

6-bromo-N-(2-hydroxyethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c13-8-1-2-10-7(5-8)6-9(12(17)18-10)11(16)14-3-4-15/h1-2,5-6,15H,3-4H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFDVERQYINWDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)

![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)

![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2760859.png)